
2-Benzoylbenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoylbenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various fields such as organic synthesis, chemical biology, and drug discovery. The presence of both benzoyl and sulfonyl fluoride groups in the molecule imparts distinct chemical properties that are exploited in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoylbenzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of benzoyl chloride with benzenesulfonyl fluoride under controlled conditions. Another method includes the direct fluorosulfonylation of benzoylbenzene using fluorosulfonyl radicals . These methods typically require specific reagents and conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfonates or sulfonic acids as starting materials. A one-pot synthesis method has been developed, which involves the transformation of sulfonates or sulfonic acids to sulfonyl fluorides using mild reaction conditions and readily available reagents . This method is advantageous due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Benzoylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Fluorosulfonylation: This involves the addition of fluorosulfonyl groups to other molecules, facilitated by fluorosulfonyl radicals.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include fluorosulfonyl radicals, sulfuryl fluoride gas, and various nucleophiles. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of sulfonylated products, while fluorosulfonylation can produce functionalized sulfonyl fluorides .
Scientific Research Applications
2-Benzoylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonylated compounds.
Biology: The compound is employed in chemical biology for the selective modification of proteins and other biomolecules.
Industry: The compound is used in the production of various materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Benzoylbenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in chemical biology for the selective modification of target molecules .
Comparison with Similar Compounds
2-Benzoylbenzene-1-sulfonyl fluoride can be compared with other sulfonyl fluorides such as benzenesulfonyl fluoride and toluenesulfonyl fluoride. While all these compounds share the sulfonyl fluoride group, this compound is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other sulfonyl fluorides may not be as effective .
List of Similar Compounds
- Benzenesulfonyl fluoride
- Toluenesulfonyl fluoride
- Methanesulfonyl fluoride
- Ethanesulfonyl fluoride
Properties
Molecular Formula |
C13H9FO3S |
|---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
2-benzoylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C13H9FO3S/c14-18(16,17)12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H |
InChI Key |
GDUKLRWNYWOTAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


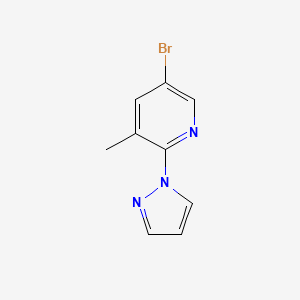
![{8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13232245.png)
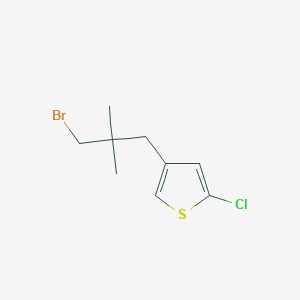
![(2-{2,7-Diazaspiro[3.5]nonan-2-yl}ethyl)dimethylamine](/img/structure/B13232259.png)

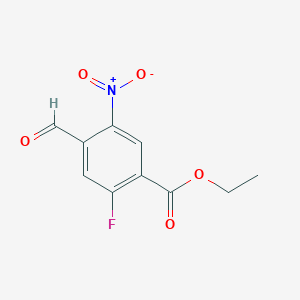
![Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B13232266.png)
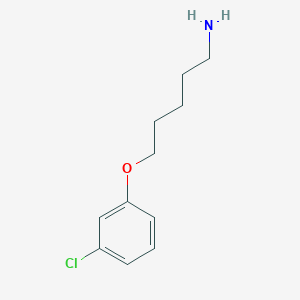
![4-[(4-Methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13232279.png)

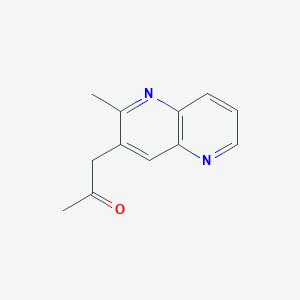
![Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13232298.png)
![4-Oxo-2-(pyridin-3-yl)-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13232300.png)

